1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro-
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Overview
Description
1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- is a chemical compound that belongs to the class of naphthalenones It is characterized by the presence of a naphthalenone core with a 3,4-dichlorophenyl group attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- typically involves the reaction of 3,4-dichlorobenzaldehyde with 1-tetralone under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea
- 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
1(2H)-Naphthalenone, 2-[(3,4-dichlorophenyl)methylene]-3,4-dihydro- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalenone core and the presence of the 3,4-dichlorophenyl group make it a versatile compound with diverse applications.
Properties
CAS No. |
66045-84-9 |
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Molecular Formula |
C17H12Cl2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H12Cl2O/c18-15-8-5-11(10-16(15)19)9-13-7-6-12-3-1-2-4-14(12)17(13)20/h1-5,8-10H,6-7H2 |
InChI Key |
SNTMETDIRCPREC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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